![molecular formula C14H20Cl2N2O2 B2483570 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride CAS No. 1049758-67-9](/img/structure/B2483570.png)
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic chemicals characterized by the presence of both acetamide and chloro functional groups, alongside a morpholine ring. These structural elements suggest potential applications in various fields, including material science, pharmaceuticals, and as corrosion inhibitors due to their unique interaction capabilities with metal surfaces and biological systems.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves acetylation, esterification, and subsequent reactions to introduce the chloro and morpholine functionalities. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar structure, demonstrates the typical process involving chloracetyl chloride and morpholine derivatives through multiple reaction steps, achieving high yields and demonstrating the chemical versatility of the acetamide backbone in facilitating complex molecular constructions (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by their ability to form stable conformations, which are essential for their biological activity and interaction with other molecules. Studies on similar compounds, such as N-[morpholino(phenyl)methyl]acetamide, provide insights into how these molecules interact with metal surfaces, indicating the importance of molecular orientation and the presence of functional groups in determining their chemical behavior and efficacy as corrosion inhibitors (Nasser & Sathiq, 2016).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, influenced by their functional groups. The presence of a chloro group and a morpholine ring can lead to reactions such as nucleophilic substitution, which are pivotal in further chemical modifications and the synthesis of more complex molecules. For example, the creation of corrosion inhibitors demonstrates how these chemical properties are harnessed, with compounds showing significant inhibition effects and adsorption behavior on metal surfaces, as observed in studies involving similar morpholinoacetamide compounds (Nasser & Sathiq, 2016).
科学的研究の応用
Herbicide Metabolism and Carcinogenicity
A study by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride. This research explored the carcinogenic pathways of these herbicides in rats, emphasizing their complex metabolic activation and the production of potentially carcinogenic dialkylbenzoquinone imine (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).
Corrosion Inhibition
Nasser and Sathiq (2016) studied the effects of N-[morpholin-4-yl(phenyl)methyl]acetamide, a compound closely related to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride, as a corrosion inhibitor for mild steel in hydrochloric acid. Their findings indicate that this compound exhibits significant inhibition efficiency, providing insights into its potential application in materials protection (Nasser, A., & Sathiq, M. A., 2016).
DNA and Protein Binding Studies
Research by Raj (2020) on derivatives of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, similar in structure to the compound , delved into their DNA-binding interactions. This study suggests potential applications in molecular biology and pharmacology, particularly in understanding how such compounds interact with DNA and proteins (Raj, N., 2020).
Antimalarial Activity
Werbel et al. (1986) synthesized compounds related to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride, evaluating their antimalarial activities. Their findings highlight the potential therapeutic applications of these compounds against malaria (Werbel, L. M., Cook, P. D., Elslager, E., et al., 1986).
Antimicrobial Activity
Jayadevappa et al. (2012) synthesized analogues of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide and tested their antimicrobial activity. This research provides a foundation for exploring the antimicrobial properties of compounds structurally similar to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride (Jayadevappa, H., Nagendrappa, G., Umesh, S., & Chandrashekar, S., 2012).
Fungal Infections
A study by Bardiot et al. (2015) on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the compound , revealed their efficacy as antifungal agents. This research is particularly relevant for the development of new treatments for fungal infections (Bardiot, D., Thevissen, K., De Brucker, K., et al., 2015).
特性
IUPAC Name |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17;/h1-4H,5-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOXWDDHVHYOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

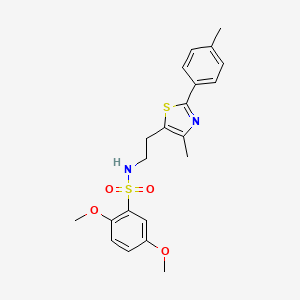
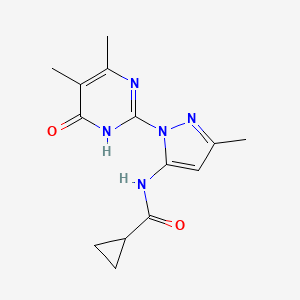

![Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride](/img/structure/B2483491.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)
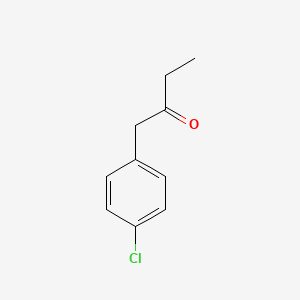
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)
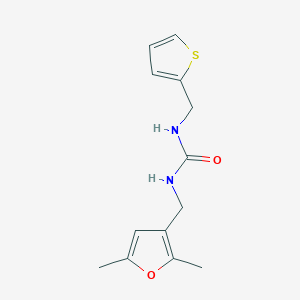
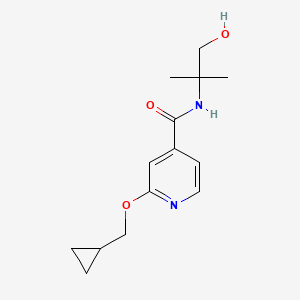
![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/no-structure.png)
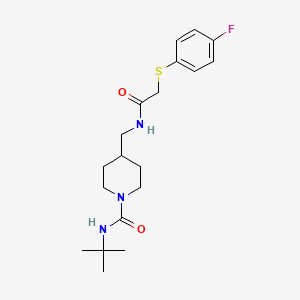
![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)
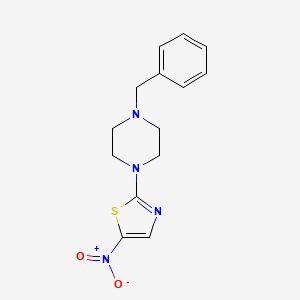
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)